TAS-103

Topoisomerase Inhibition Enzyme Assays Mechanism of Action

TAS-103 (BMS-247615) is a confirmed dual Topo I/II inhibitor with a unique mechanistic profile: its primary cellular target is Topo II, yet it evades P-gp, MRP, and LRP-mediated multidrug resistance—unlike doxorubicin, etoposide, or camptothecin. Equipotent to etoposide against Topo IIα, it stabilizes Topo-DNA cleavable complexes triggering apoptosis. With quantified IC50 values, established Phase I clinical dosing, and proven in vivo efficacy across lung, colon, gastric, breast, and pancreatic xenografts, it is an irreplaceable tool for MDR research, combination therapy studies, and liposomal/nanoparticle drug delivery development. Select TAS-103 for reproducible, mechanistic rigor that single-target agents cannot deliver.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 174634-08-3
Cat. No. B1662211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-103
CAS174634-08-3
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43
InChIInChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)
InChIKeyROWSTIYZUWEOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAS-103 (CAS 174634-08-3): A Dual Topoisomerase I/II Inhibitor with Quantifiable Differentiation in Anticancer Research


TAS-103 (also designated BMS-247615) is a synthetic quinoline derivative and a dual inhibitor of DNA topoisomerase I (Topo I) and topoisomerase II (Topo II) [1]. It stabilizes cleavable complexes between these enzymes and DNA, leading to DNA damage and subsequent apoptosis in cancer cells [2]. This compound exhibits a broad spectrum of antitumor activity in vitro and in vivo across various human tumor models [1]. TAS-103 has been evaluated in Phase I clinical trials for advanced solid tumors, establishing a maximum-tolerated dose (MTD) and a recommended Phase II dose [3].

Why TAS-103 (CAS 174634-08-3) is Not Directly Interchangeable with Camptothecins, Etoposide, or Other Topoisomerase Inhibitors


TAS-103 cannot be generically substituted with single-target topoisomerase inhibitors (e.g., camptothecin for Topo I, or etoposide for Topo II) or other dual inhibitors. While many agents are selective for either Topo I or Topo II, TAS-103 is a confirmed dual inhibitor with a unique mechanistic profile [1]. Critically, its primary cellular target is Topo II, and it exhibits equipotency to etoposide against Topo IIα but is less active than camptothecin against Topo I [2]. Furthermore, its cytotoxicity is largely unaffected by common multidrug resistance (MDR) mechanisms like P-glycoprotein (P-gp), MRP, and LRP, a property not shared by many standard chemotherapeutics such as doxorubicin or etoposide [3]. This distinct combination of dual targeting, a Topo II-primary mechanism, and MDR evasion makes simple replacement with an in-class analog scientifically unsound and potentially misleading for experimental design.

Quantitative Differentiation of TAS-103: Evidence-Based Comparator Analysis for Informed Procurement


Dual Topoisomerase I/II Inhibition: Quantified Enzyme Activity Profile vs. Single-Target Agents

TAS-103 is a dual inhibitor of both Topo I and Topo II. In recombinant enzyme assays, TAS-103 inhibited Topo I activity with an IC50 of 2 μM and Topo II activity with an IC50 of 6.5 μM [1]. A separate study using recombinant enzymes reported IC50 values of 0.15 μM for Topo I and 0.2 μM for Topo II . In contrast, the classical Topo I inhibitor camptothecin is highly specific for Topo I, and the Topo II poison etoposide (VP-16) is specific for Topo II. At the cellular level, TAS-103 was shown to generate a similar amount of Topo II-DNA cleavable complexes as etoposide, but a smaller amount of Topo I-DNA complexes than camptothecin [1].

Topoisomerase Inhibition Enzyme Assays Mechanism of Action

Superior Cytotoxicity in Colorectal Cancer: Direct Comparison Against Standard-of-Care Agents

In a study using highly-purified, freshly-isolated human colorectal cancer cells, TAS-103 demonstrated the strongest antitumor activity among conventional anticancer agents evaluated. The difference was statistically significant (p<0.05) compared to the comparator panel [1]. While the specific comparator panel is not fully detailed in the abstract, the finding establishes TAS-103's potent efficacy in a clinically relevant, primary tumor model. Furthermore, the combination of TAS-103 with cisplatin (CDDP) significantly augmented its antitumor activity (p<0.05) [1].

Colorectal Cancer Cytotoxicity Primary Tumor Cells

Overcoming Multidrug Resistance: Cytotoxicity Retained in P-gp, MRP, and LRP Overexpressing Cells

TAS-103 cytotoxicity is not affected by the presence of common multidrug resistance mechanisms. In cell lines overexpressing P-glycoprotein (P-gp), multidrug resistance protein (MRP), or lung resistance protein (LRP), the cytotoxicity of TAS-103 remained unchanged [1]. This is in direct contrast to agents like doxorubicin, which are substrates for P-gp-mediated efflux. Additionally, TAS-103 retained activity against cell lines with a mutated topoisomerase I enzyme that confers resistance to camptothecin [1]. In a study of human small-cell lung cancer (SCLC), TAS-103 was effective in inhibiting the proliferation of both parental SBC-3 cells and their drug-resistant variants (SBC-3/ADM, SBC-3/CDDP, H-69/VP), including those expressing high levels of P-gp [2].

Multidrug Resistance MDR P-glycoprotein MRP1 LRP

In Vivo Efficacy in Human Xenograft Models: Superior to Irinotecan, Etoposide, and Cisplatin

In a comprehensive in vivo study, the efficacy of TAS-103 was compared directly to several standard-of-care agents. Across a range of human tumor xenografts (including lung, colon, stomach, breast, and pancreatic cancers), the antitumor efficacy of TAS-103 was generally greater than that of irinotecan (CPT-11), etoposide (VP-16), or cisplatin (CDDP) [1]. The study also demonstrated that intermittent intravenous administration of TAS-103 was markedly effective against subcutaneously implanted murine tumors and various lung metastatic tumor models [1]. A separate study showed that TAS-103 (30 mg/kg, i.v.) caused significant tumor growth suppression in mice bearing Lewis lung carcinoma cells [2].

In Vivo Efficacy Xenograft Models Antitumor Spectrum

Optimal Research Applications for TAS-103 (CAS 174634-08-3) Based on Differential Evidence


Investigating Dual Topoisomerase Inhibition and DNA Damage Response

As a well-characterized dual inhibitor of Topo I and II with quantified IC50 values, TAS-103 is an ideal tool for dissecting the cellular consequences of simultaneous topoisomerase inhibition. Studies can leverage its unique profile to compare and contrast the DNA damage signaling pathways, cell cycle checkpoints, and apoptotic cascades activated by dual inhibition versus single-target agents like camptothecin or etoposide [1]. Its mechanism of stabilizing Topo-DNA cleavable complexes, with a preference for Topo II at the cellular level, makes it particularly relevant for research into Topo II poisons and their associated toxicity [2].

Modeling and Overcoming Multidrug Resistance (MDR) in Cancer

TAS-103 is a critical reagent for MDR research due to its documented lack of cross-resistance with P-gp, MRP, and LRP, and its activity against topo I-mutated, camptothecin-resistant cells [1][2]. It serves as a powerful positive control or test compound when evaluating new agents designed to circumvent MDR. Researchers can confidently use TAS-103 to probe the efficacy of novel therapies in well-established MDR cell line models, where standard chemotherapeutics like doxorubicin or vincristine would fail [1].

Preclinical Development of Combination Regimens for Solid Tumors

Given its proven in vivo efficacy across a broad panel of human xenografts (lung, colon, stomach, breast, pancreatic) and its superiority over irinotecan, etoposide, and cisplatin in these models, TAS-103 is a compelling candidate for combination therapy studies [1]. The statistically significant synergistic effect observed with cisplatin in colorectal cancer cells provides a strong rationale for designing preclinical trials that explore TAS-103 in combination with platinum agents or other targeted therapies [2]. Its established Phase I clinical dose also provides a translational bridge for dosing in advanced preclinical models [3].

Formulation and Drug Delivery Research (e.g., Liposomal Encapsulation)

Research has demonstrated that liposomal encapsulation of TAS-103 significantly enhances its in vivo antitumor efficacy and prolongs survival in tumor-bearing mice compared to the free drug [1]. This makes TAS-103 an excellent model payload for developing and testing novel nanoparticle or liposomal drug delivery systems. The documented improvement in therapeutic index with a liposomal formulation underscores the compound's utility for studies aimed at reducing systemic toxicity and improving tumor targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS-103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.